molecular formula C16H11BrN2O2 B2815432 N-(4-bromophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide CAS No. 339111-11-4

N-(4-bromophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B2815432
CAS No.: 339111-11-4
M. Wt: 343.18
InChI Key: JVCZECLEXIQMDE-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has a bromophenyl group attached to the indole ring, which can influence its chemical properties and biological activities.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide can undergo various types of chemical reactions, including:

    Bromination: The presence of the bromophenyl group allows for further bromination reactions.

    Friedel–Crafts Alkylation: The indole ring can participate in Friedel–Crafts alkylation reactions.

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Bromination: Further brominated derivatives.

    Friedel–Crafts Alkylation: Alkylated indole derivatives.

    Substitution Reactions: Substituted indole derivatives with various functional groups.

Scientific Research Applications

N-(4-bromophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its indole core structure.

    Industry: Utilized in the synthesis of materials with specific properties, such as dyes and pigments.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The indole core structure is known to interact with biological targets such as enzymes and receptors, potentially leading to various biological effects. The bromophenyl group may also influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide: Similar structure with a chlorine atom instead of bromine.

    N-(4-fluorophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide: Similar structure with a fluorine atom instead of bromine.

    N-(4-methylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide: Similar structure with a methyl group instead of bromine.

Uniqueness

N-(4-bromophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide is unique due to the presence of the bromophenyl group, which can influence its chemical reactivity and biological activity. The bromine atom can participate in specific interactions, such as halogen bonding, which can enhance the compound’s binding affinity to biological targets.

Properties

IUPAC Name

N-(4-bromophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrN2O2/c17-10-5-7-11(8-6-10)19-16(21)15(20)13-9-18-14-4-2-1-3-12(13)14/h1-9,18H,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVCZECLEXIQMDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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